molecular formula C24H22N2O5 B14442763 4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione CAS No. 78526-67-7

4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione

Cat. No.: B14442763
CAS No.: 78526-67-7
M. Wt: 418.4 g/mol
InChI Key: MBMQRYFCQMKGMD-UHFFFAOYSA-N
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Description

4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is a complex organic compound with the molecular formula C24H22N2O5 . It belongs to the anthracenedione class of compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives.

Scientific Research Applications

4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that affect cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione can be compared with other anthracenedione derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

78526-67-7

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

4,8-diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C24H22N2O5/c1-2-3-10-31-13-6-4-12(5-7-13)14-11-16(26)19-21(22(14)28)24(30)18-15(25)8-9-17(27)20(18)23(19)29/h4-9,11,27-28H,2-3,10,25-26H2,1H3

InChI Key

MBMQRYFCQMKGMD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N

Origin of Product

United States

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